molecular formula C13H25BO2 B13600668 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13600668
M. Wt: 224.15 g/mol
InChI Key: DFGRRPBVSHPHHC-MDZDMXLPSA-N
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Description

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring. The presence of the boron atom imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method involves the hydroboration of 3-ethylpent-1-ene with a borane reagent, followed by oxidation to form the desired dioxaborolane compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The boron atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a wide range of boron-containing compounds with different functional groups.

Scientific Research Applications

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: In biological research, the compound is used to study boron-containing biomolecules and their interactions with biological systems.

    Industry: In industrial applications, the compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced properties.

Mechanism of Action

The mechanism by which 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating chemical reactions and enhancing the reactivity of the compound. The specific pathways involved depend on the nature of the reaction and the molecular targets present.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[(1E)-3-propylhex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[(1E)-3-isopropylhept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The uniqueness of 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific structure and the presence of the ethylpent-1-en-1-yl group. This structural feature imparts distinct reactivity and properties to the compound, making it valuable in applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H25BO2

Molecular Weight

224.15 g/mol

IUPAC Name

2-[(E)-3-ethylpent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H25BO2/c1-7-11(8-2)9-10-14-15-12(3,4)13(5,6)16-14/h9-11H,7-8H2,1-6H3/b10-9+

InChI Key

DFGRRPBVSHPHHC-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(CC)CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(CC)CC

Origin of Product

United States

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